4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole

Vue d'ensemble

Description

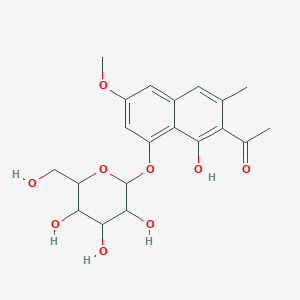

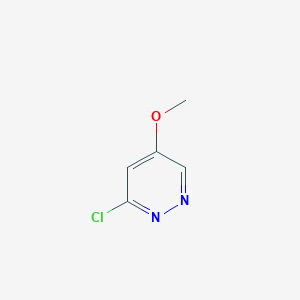

“4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole” is a chemical compound with the molecular formula C12H10N6 . In the crystal structure of this compound, the molecules deviate slightly from planarity. The plane of the central triazole ring makes angles of 6.13 and 3.28° with the pyridyl ring planes .

Molecular Structure Analysis

The molecular structure of “4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole” is characterized by a central triazole ring flanked by two pyridyl rings . The molecules deviate slightly from planarity, and both H atoms of the amino group participate in intramolecular H-bonds .

Chemical Reactions Analysis

“4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole” reacts with iron (II) sulfate and pentacyanidonitrosylferrate (II) or hexacyanidoplatinate (IV) to yield one-dimensional iron (II) spin-crossover compounds . It also reacts with CoCl2·6H2O and KSCN to yield a mononuclear complex named [CoSCN (abpt)] and a 2D inorganic coordination framework K2[Co3(OH)2(SO4)3(H2O)2] .

Physical And Chemical Properties Analysis

The compound “4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole” has a molecular weight of 238.25 . Its melting point is reported to be between 182-184 °C .

Applications De Recherche Scientifique

Synthesis of One-Dimensional Iron (II) Spin-Crossover Compounds

The compound reacts with iron (II) sulfate and pentacyanidonitrosylferrate (II) or hexacyanidoplatinate (IV) to yield one-dimensional iron (II) spin-crossover compounds . This application is significant in the field of materials science, particularly in the development of smart materials with switchable properties.

Formation of Mononuclear Complexes

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole reacts with CoCl2·6H2O and KSCN to yield a mononuclear complex named [CoSCN (abpt)] . This process is important in coordination chemistry and the study of metal-ligand interactions.

Creation of Two-Dimensional Inorganic Coordination Frameworks

In addition to forming mononuclear complexes, the compound also reacts with CoCl2·6H2O and KSCN to yield a two-dimensional inorganic coordination framework K2[Co3(OH)2(SO4)3(H2O)2] . Such frameworks have potential applications in catalysis, gas storage, and separation processes.

Heterocyclic Building Blocks

The compound serves as a heterocyclic building block in the synthesis of various complex organic compounds . Heterocyclic compounds play a crucial role in medicinal chemistry due to their presence in a large number of biologically active compounds.

Voltammetric Determination of Nitrite

A new hybrid polyhedral cubic silsesquioxane chemically modified with 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol and copper hexacyanoferrate (III) has been used for voltammetric determination of nitrite . This application is significant in analytical chemistry for the detection and quantification of nitrite ions.

Development of Smart Materials

The spin-crossover properties of the one-dimensional iron (II) compounds synthesized using 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole make it a potential candidate for the development of smart materials . These materials can change their properties in response to external stimuli, making them useful in various technological applications.

Mécanisme D'action

Target of Action

The primary target of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, also known as 3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine, is iron (II) ions . The compound reacts with iron (II) ions to form one-dimensional iron (II) spin-crossover compounds .

Mode of Action

The compound interacts with its target, iron (II) ions, through a process known as spin-crossover . This is a type of electronic transition where the spin state of the iron (II) ion changes. The compound forms a complex with the iron (II) ions, resulting in a change in the spin state of the iron (II) ions .

Biochemical Pathways

The spin-crossover process it induces can influence the magnetic properties of the iron (ii) ions . This could potentially affect various biochemical processes that rely on the magnetic properties of iron.

Result of Action

The primary result of the action of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is the formation of one-dimensional iron (II) spin-crossover compounds . These compounds have unique magnetic properties due to the change in the spin state of the iron (II) ions .

Action Environment

The action of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the formation of the iron (II) spin-crossover compounds . .

Propriétés

IUPAC Name |

3,5-dipyridin-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRKXLULSZZZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341225 | |

| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |

CAS RN |

1671-88-1 | |

| Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole with transition metals?

A: 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole typically acts as a N,N'-bidentate chelating ligand, coordinating to transition metals through the two pyridyl nitrogen atoms. This forms a five-membered chelate ring with the metal center. [, ]

Q2: How does the choice of axial ligands influence the spin state of iron(II) complexes with abpt?

A: Research demonstrates that the spin state of iron(II) in abpt complexes can be modulated by the axial ligands. While chloride as an axial ligand leads to high-spin iron(II) complexes, pyridine as an axial ligand results in low-spin iron(II) complexes. []

Q3: Can you describe the crystal structure of a simple abpt complex?

A: In the complex bis(4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole)diaquanickel(II) bis(perchlorate), the nickel(II) ion is coordinated by two abpt ligands in a bidentate fashion and two water molecules, forming a distorted octahedral geometry. []

Q4: What role do hydrogen bonds play in the crystal packing of abpt complexes?

A: Hydrogen bonds are crucial in the supramolecular assembly of abpt complexes. For instance, in bis(4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole)diaquairon(II) bis(1,1,3,3-tetracyano-2-methylsulfanylpropenide), O-H...N and N-H...N hydrogen bonds involving water molecules and abpt nitrogen atoms create a three-dimensional network. []

Q5: How does abpt influence the magnetic properties of transition metal complexes?

A: The magnetic properties of abpt complexes vary depending on the metal ion and overall structure. For example, a copper(II) complex with abpt and malonate ligands displays weak antiferromagnetic interaction, while a copper(II) complex with abpt and squarate ligands exhibits weak ferromagnetic intrachain interaction. []

Q6: Can abpt be utilized in the synthesis of coordination polymers?

A: Yes, abpt has been successfully incorporated into coordination polymers. Research shows the formation of a one-dimensional iron(II) spin-crossover compound with abpt and pentacyanidonitrosylferrate(II) that exhibits thermochromism and spin-transition near room temperature. []

Q7: Does the type of bridging polycyanidometallate affect the spin-transition critical temperature in iron(II) spin-crossover materials containing abpt?

A: Research suggests that the spin-transition critical temperature (Tc) in these systems is influenced by the specific dianionic polycyanidometallate used. The observed trend for Tc is as follows: [Fe(CN)5(NO)]2- < [Pt(CN)6]2- < [Ni(CN)4]2- ≈ [Pd(CN)4]2- ≈ [Pt(CN)4]2-. []

Q8: What is known about the molecular structure of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole?

A: In its crystalline form, 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole exhibits a near-planar structure. The central triazole ring is slightly out of plane with the two pyridyl rings. Intramolecular N—H⋯N hydrogen bonds contribute to the molecule's stability. []

Q9: Have there been any studies exploring the potential for dinuclear iron(II) complexes with abpt?

A: Yes, researchers have synthesized dinuclear iron(II) complexes utilizing abpt. These complexes feature doubly triazole-bridged iron(II) centers that remain in a high-spin state across a wide temperature range (4-300 K) and exhibit weak antiferromagnetic coupling. []

Q10: What challenges are associated with controlling the products formed in reactions between iron(II) and abpt ligands?

A: Synthesizing iron(II) complexes with desired structures using abpt presents challenges. For instance, attempts to isolate specific dinuclear iron(II) complexes with abpt and pyridine ligands have proven unsuccessful, highlighting the need for further research in controlling reaction outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.